Dimethyl cabozantinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl cabozantinib is a small-molecule kinase inhibitor known for its potent activity against multiple receptor tyrosine kinases, including MET and VEGF receptor 2 (VEGFR2). It is primarily used in the treatment of various cancers, such as renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer .
準備方法
The preparation of dimethyl cabozantinib involves a multi-step synthetic route. One method includes the following steps:
Starting Materials: Diethyl malonate, 4-fluoroaniline, 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol, and 1,2-dibromoethane.
Reaction Steps: The synthesis involves five key reactions, including condensation, cyclization, and substitution reactions.
Industrial Production: The process is designed to be environmentally friendly and suitable for large-scale production, with a comprehensive yield of over 50%.
化学反応の分析
Dimethyl cabozantinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
科学的研究の応用
Dimethyl cabozantinib has a wide range of scientific research applications:
作用機序
Dimethyl cabozantinib exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, -2, and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By blocking these receptors, it disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .
類似化合物との比較
Dimethyl cabozantinib is unique due to its broad spectrum of kinase inhibition. Similar compounds include:
Sunitinib: Another multi-kinase inhibitor used in cancer treatment.
Sorafenib: Known for its activity against VEGFR and RAF kinases.
Pazopanib: Targets VEGFR, PDGFR, and KIT.
Compared to these compounds, this compound has a distinct profile of kinase inhibition, making it particularly effective in certain cancer types .
特性
CAS番号 |
1628530-47-1 |
---|---|
分子式 |
C27H22FN3O5 |
分子量 |
487.5 g/mol |
IUPAC名 |
1-N'-(4-fluorophenyl)-1-N-[4-(6-hydroxy-7-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-15-21-20(14-22(24)32)23(10-13-29-21)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34) |
InChIキー |
NHMICDOYSFGBAB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=CC(=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。